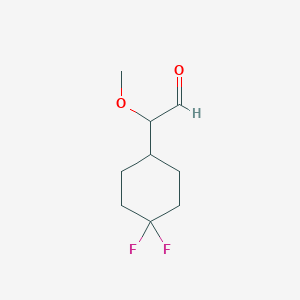

2-(4,4-二氟环己基)-2-甲氧基乙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

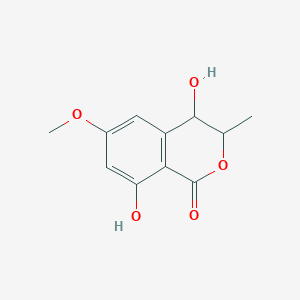

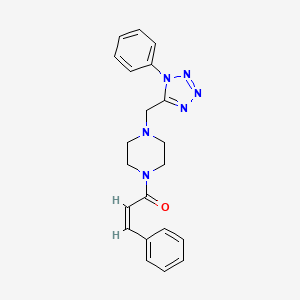

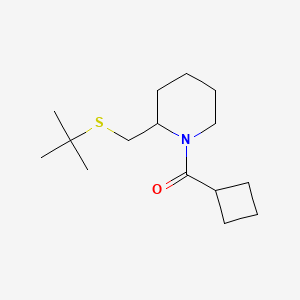

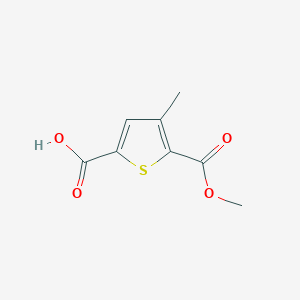

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or SMILES string. For instance, the InChI code for “2-(4,4-difluorocyclohexyl)-2-methoxyethan-1-ol” is1S/C9H16F2O2/c1-13-8(6-12)7-2-4-9(10,11)5-3-7/h7-8,12H,2-6H2,1H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its density, boiling point, molecular formula, molecular weight, etc. For example, “2-(4,4-difluorocyclohexyl)-2-methoxyethan-1-ol” has a molecular weight of 194.22 and is a liquid at room temperature .科学研究应用

固相有机合成中的仲酰胺基连接子

富电子苯甲醛衍生物,包括类似于2-(4,4-二氟环己基)-2-甲氧基乙醛的那些,已被研究用作固相有机合成的连接子。当这些醛连接到树脂上时,通过还原胺化与伯胺反应生成苄基仲胺。然后可以将这些化合物衍生化为脲、磺酰胺、芳基酰胺和烷基酰胺,证明了此类醛在合成具有高纯度和产率的不同有机化合物中的效用 (Swayze, 1997)。

化学转化脱氟化剂

双(2-甲氧基乙基)氨基硫三氟化物,一种与2-(4,4-二氟环己基)-2-甲氧基乙醛的功能性相关的化合物,可用作将醇转化为烷基氟化物和醛/酮转化为宝石二氟化物的广谱脱氟化剂。这突出了相关醛在促进合成氟化有机化合物时所具有的关键转化潜力,为具有增强热稳定性的传统试剂提供了替代方案 (Lal 等,1999)。

醛和酮的还原胺化

三乙酸氧基硼氢化钠对醛和酮(包括类似于2-(4,4-二氟环己基)-2-甲氧基乙醛的结构)进行还原胺化的普遍适用性是值得注意的。该方法适用于广泛的底物,提供了一种合成胺的温和且选择性方法。即使在存在酸敏感官能团的情况下,该方法也是有效的,突出了这种醛在合成化学中的多功能性 (Abdel-Magid 等,1996)。

不对称合成中的有机催化

2-(4,4-二氟环己基)-2-甲氧基乙醛在不对称合成中的效用在其在对映选择性分子内羟醛反应中的潜在作用中得到证明。有机催化剂可以促进不对称合成,产生具有高对映选择性的化合物。该应用强调了此类醛在开发手性分子合成方法中的重要性 (Hayashi 等,2007)。

多糖合成

类似于2-(4,4-二氟环己基)-2-甲氧基乙醛的醛已用于新型多糖的合成,证明了它们在创建复杂有机聚合物中的作用。合成方法涉及多个步骤,包括聚合和脱苄基,以生产具有独特性质的多糖 (Okada 等,1983)。

安全和危害

The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For instance, “2-(4,4-difluorocyclohexyl)-2-methoxyethan-1-ol” has hazard statements H315, H319, H335, indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

The primary target of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde is the nuclear protein Poly (ADP-ribose) Polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology .

Mode of Action

This compound interacts with its target, PARP-1, by filling an induced sub-pocket and establishing a series of favorable hydrophobic interactions with surrounding residues . The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . This interaction results in the selective inhibition of PARP-1, potentially mitigating toxicities arising from cross-inhibition of PARP-2 .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway. PARP-1 is essential for the repair of DNA single-strand breaks . By inhibiting PARP-1, this compound disrupts the normal function of the DNA repair pathway, which can lead to cell death, particularly in cancer cells that rely heavily on this pathway.

Pharmacokinetics

The compound 2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde has been found to have excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . It is orally available, indicating good absorption and bioavailability .

Result of Action

The result of the action of this compound is the selective inhibition of PARP-1, leading to disruption of DNA repair and cell death in cancer cells . This makes it a potent candidate for cancer therapy .

属性

IUPAC Name |

2-(4,4-difluorocyclohexyl)-2-methoxyacetaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O2/c1-13-8(6-12)7-2-4-9(10,11)5-3-7/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPUPYFNVFVMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=O)C1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2827396.png)

![N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2827397.png)

![1-[Bis(propan-2-yl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2827403.png)

![2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2827405.png)

![3-(4-bromophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827408.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2827412.png)